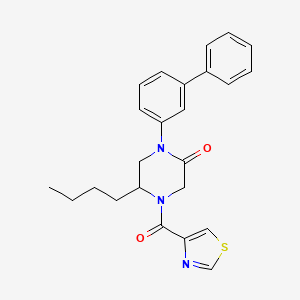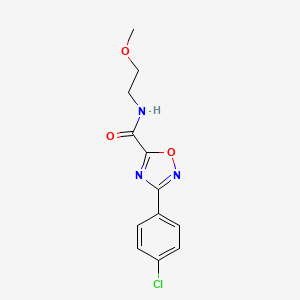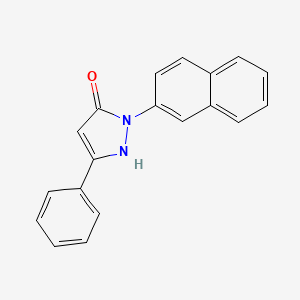
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK leads to the disruption of this pathway, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several areas of future research that could be explored with 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. One potential direction is the development of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the anti-tumor effects of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. Another direction is the investigation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, the potential use of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in the treatment of autoimmune diseases, such as rheumatoid arthritis, could also be explored.
Méthodes De Synthèse
The synthesis of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone involves a multi-step process, which begins with the reaction of 3-biphenylcarboxylic acid with butylamine to form the corresponding amide. This is followed by the reaction of the amide with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 4-amino-1,3-thiazole-5-carboxamide to form the thiazole derivative. Finally, the thiazole derivative is reacted with 1-(piperazin-1-yl)propan-2-one to form 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone.
Applications De Recherche Scientifique
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In a study published in Blood, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit BTK activity in CLL cells and induce apoptosis (programmed cell death) in these cells. In another study published in Cancer Research, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit the growth of MCL cells both in vitro and in vivo.
Propriétés
IUPAC Name |
5-butyl-1-(3-phenylphenyl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-3-11-21-14-26(23(28)15-27(21)24(29)22-16-30-17-25-22)20-12-7-10-19(13-20)18-8-5-4-6-9-18/h4-10,12-13,16-17,21H,2-3,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZGRSFVASIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5587737.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)


![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)
